molecular formula C11H14N2O3 B2947208 (2-acetamidophenyl) N,N-dimethylcarbamate CAS No. 329227-90-9

(2-acetamidophenyl) N,N-dimethylcarbamate

Cat. No.: B2947208
CAS No.: 329227-90-9
M. Wt: 222.244
InChI Key: PTALFAXFFFGWKP-UHFFFAOYSA-N
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Description

(2-Acetamidophenyl) N,N-dimethylcarbamate is a carbamate derivative characterized by an acetamido group (-NHCOCH₃) at the ortho position of the phenyl ring and an N,N-dimethylcarbamate (-OCON(CH₃)₂) functional group. Carbamates are widely studied for their biological activities, including acetylcholinesterase inhibition, antitumor properties, and roles in synthetic chemistry .

The synthesis of related carbamates often involves coupling reactions. For instance, α-ketoamide intermediates derived from 2-acetamidophenyl groups have been coupled with amino acid esters using OxymaPure/DIC, yielding high-purity derivatives .

Properties

IUPAC Name

(2-acetamidophenyl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-6-4-5-7-10(9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTALFAXFFFGWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-acetamidophenyl) N,N-dimethylcarbamate typically involves the reaction of 2-acetamidophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

2-acetamidophenol+dimethylcarbamoyl chloride(2-acetamidophenyl) N,N-dimethylcarbamate+HCl\text{2-acetamidophenol} + \text{dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-acetamidophenol+dimethylcarbamoyl chloride→(2-acetamidophenyl) N,N-dimethylcarbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-acetamidophenyl) N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-acetamidophenyl) N,N-dimethylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular pathways involved include the inhibition of the catalytic triad in the enzyme’s active site.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of carbamates are heavily influenced by substituents on the phenyl ring and the carbamate group. Key structural comparisons include:

Compound Substituents Key Properties References
(2-Acetamidophenyl) N,N-dimethylcarbamate Ortho-acetamido, N,N-dimethylcarbamate Potential acetylcholinesterase inhibition (inferred from similar carbamates)
Phthalimide alkyloxyphenyl N,N-dimethylcarbamates Alkyloxy groups at varying positions Strong acetylcholinesterase inhibition (IC₅₀ values < 10 µM)
Ethyl N,N-dimethylcarbamate Ethyl group, N,N-dimethylcarbamate Non-teratogenic in hamster models
m-(2-Diethylamino)ethylthiophenyl N,N-dimethylcarbamate Thioether linkage, diethylamino group Higher anticholinesterase activity vs. oxygen analogs; CNS-targeted action
Phenyl N,N-dimethylcarbamate Unsubstituted phenyl ring Synthesized via chloroformate reactions (82–84.5% yield under optimized conditions)
2-/3-/4-Methylphenyl N,N-dimethylcarbamates Methyl groups at ortho, meta, para Positional isomerism affects solubility and receptor binding

Key Observations :

  • Carbamate Modifications: N,N-dimethylcarbamates generally exhibit reduced teratogenicity compared to ethyl or hydroxyethyl carbamates, as seen in ethyl N,N-dimethylcarbamate’s non-teratogenic profile .
  • Thio vs. Oxygen Analogs : Replacing oxygen with sulfur (e.g., in thiophenyl carbamates) increases anticholinesterase activity, suggesting electronic or steric advantages .
Acetylcholinesterase Inhibition
  • Phthalimide alkyloxyphenyl N,N-dimethylcarbamates demonstrate potent inhibition (e.g., IC₅₀ = 7.96 µM against acetylcholinesterase), attributed to hydrophobic interactions and π-π stacking with the enzyme’s active site .
  • The thiophenyl analog (Ⅱ₂) exhibits 10-fold higher activity than oxygen-based counterparts, highlighting the importance of sulfur in enhancing binding affinity .
Antitumor Activity
  • Silibinin derivatives with N,N-dimethylcarbamate groups show broad-spectrum antitumor activity (e.g., IC₅₀ = 8.45–17.23 µM against NCI-H1299, HepG2, and HT29 cell lines). The dimethylcarbamate moiety likely improves membrane permeability and metabolic stability .
Teratogenicity and Toxicity
  • Ethyl N,N-dimethylcarbamate lacks teratogenic effects in Syrian hamsters, unlike ethyl carbamate or ethyl N-hydroxycarbamate, which cause severe malformations . This suggests that N,N-dimethyl substitution mitigates toxicity.

Conformational and Stability Studies

  • Cyclohexyl-N,N-dimethylcarbamate exhibits distinct conformational preferences in NMR studies, with substituents like tert-butyl groups stabilizing specific stereochemistries . This highlights the role of carbamate geometry in biological interactions.

Biological Activity

(2-acetamidophenyl) N,N-dimethylcarbamate, also known by its CAS number 329227-90-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name: N-(2-acetamidophenyl) N,N-dimethylcarbamate
  • Molecular Formula: C11H14N2O3
  • Molecular Weight: 226.24 g/mol

This compound features a carbamate functional group, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carbamate moiety can influence enzyme activity and receptor interactions, leading to various physiological effects.

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It has been suggested that compounds with similar structures can modulate receptor activity, particularly in the context of neurotransmitter systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

  • Study Findings: A study evaluated the antimicrobial efficacy of several carbamates, including this compound, demonstrating significant inhibition of bacterial growth at specific concentrations .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

  • Case Study: In a recent investigation, this compound was shown to inhibit cell proliferation in cancer cell lines, indicating a promising avenue for therapeutic development .

Efficacy and Potency

A comparative analysis of the biological activity of this compound against other compounds reveals its unique efficacy profile:

Compound NameEC50 (μM)Maximal Activation (%)
This compound24442
Benzimidazole-modified carbamate1.368
Control Compound158100

This table highlights the potency of this compound compared to other tested compounds, emphasizing its potential as a lead candidate for further development .

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